Mead acid-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

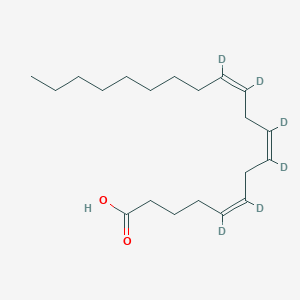

Mead acid-d6 is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 312.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Mead acid-d6, also known as 5,8,11-eicosatrienoic acid-d6, is a deuterium-labeled derivative of Mead acid (MA), an n-9 polyunsaturated fatty acid (PUFA) recognized for its role in human health and disease. This article explores the biological activity of this compound, including its biosynthesis, metabolism, physiological roles, and implications in various health conditions.

1. Overview of Mead Acid

Mead acid was first identified as a marker of essential fatty acid deficiency in rats. It is synthesized from oleic acid when dietary linoleic acid is insufficient. The presence of MA in tissues indicates a metabolic shift during essential fatty acid deficiency (EFA) and serves as a substrate for various lipid mediators through enzymatic conversion by lipoxygenase and cyclooxygenase pathways .

2. Biosynthesis and Metabolism

The biosynthesis of Mead acid involves the Δ6-desaturase enzyme, which converts oleic acid to MA. The metabolism of MA leads to the formation of longer-chain fatty acids such as docosatrienoic acid (DTA) and other derivatives through elongation processes . The following table summarizes the key metabolic pathways involving Mead acid:

| Fatty Acid | Source | Enzyme Involved | Metabolic Product |

|---|---|---|---|

| Oleic Acid | Diet | Δ6-desaturase | Mead Acid (5,8,11-Eicosatrienoic Acid) |

| Mead Acid | EFA Deficiency | Elongation | Docosatrienoic Acid (DTA) |

| Docosatrienoic Acid | Derived from MA | Further elongation | Tetracosatrienoic Acid |

3. Physiological Roles

Mead acid has been implicated in various physiological processes due to its role as a precursor to bioactive lipids. Studies have shown that it can influence inflammation, immune responses, and cell signaling pathways . Notably, MA is involved in:

- Inflammation Modulation : It can be converted into pro-inflammatory mediators that may play a role in chronic inflammatory diseases.

- Cancer Biology : Epidemiological studies suggest that MA may have protective effects against certain types of cancer by modulating tumor microenvironments .

- Dermatological Conditions : Its presence has been associated with skin health, potentially influencing conditions like dermatitis.

4. Case Studies and Research Findings

Recent studies have highlighted the significance of Mead acid in various health contexts:

- Inflammation and Cancer : A study indicated that elevated levels of Mead acid are associated with reduced inflammation markers in patients with chronic diseases . The administration of exogenous MA increased its concentration in plasma and tissues, suggesting an active role in modulating systemic inflammation.

- EFA Deficiency : In EFA-deficient models, the supplementation of MA demonstrated a restoration of normal lipid profiles and improved physiological functions, emphasizing its potential therapeutic applications .

- Tissue Distribution : Research has shown that Mead acid is present in various tissues at low concentrations but plays crucial roles in cellular functions. For instance, it was detected in muscle (1.42%), spleen (0.2%), and liver (0.2%) tissues .

5. Conclusion

This compound represents an important compound within the context of polyunsaturated fatty acids and their biological activities. Its role as a marker for essential fatty acid deficiency and involvement in inflammatory processes highlights its significance in human health. Continued research into its mechanisms and potential therapeutic applications is warranted to fully understand its impact on various diseases.

Wissenschaftliche Forschungsanwendungen

Marker for Essential Fatty Acid Deficiency

Mead acid serves as a critical biomarker for assessing essential fatty acid (EFA) status in humans and animals. Elevated levels of Mead acid are indicative of EFA deficiency, which can lead to various health issues such as dermatitis, alopecia, and impaired growth . Researchers utilize Mead acid-d6 to trace metabolic pathways and quantify EFA levels in biological samples.

Study of Inflammatory Diseases

Recent studies have highlighted the role of Mead acid in inflammation. It can be converted into lipid mediators that may influence inflammatory responses similarly to arachidonic acid (ARA). The exploration of Mead acid-derived mediators is crucial for understanding their potential therapeutic effects on conditions such as arthritis and cardiovascular diseases .

Cancer Research

Mead acid has been implicated in cancer biology due to its ability to modulate cell signaling pathways. Research indicates that it may affect cancer cell proliferation and apoptosis. The use of this compound allows for precise tracking of its metabolic fate within cancerous tissues, providing insights into its potential as a therapeutic agent .

Neurological Studies

In neurobiology, Mead ethanolamide, derived from Mead acid, has been shown to interact with cannabinoid receptors, suggesting potential implications for pain management and neuroprotection . The deuterated form enables detailed studies on the pharmacokinetics and dynamics of these interactions.

Pharmacokinetic Studies

The incorporation of deuterium in this compound enhances its stability and allows researchers to study its absorption, distribution, metabolism, and excretion (ADME) profiles more accurately. This is particularly beneficial in drug development where understanding the metabolic fate of compounds is essential .

Case Studies

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z)-5,6,8,9,11,12-hexadeuterioicosa-5,8,11-trienoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9-,13-12-,16-15-/i9D,10D,12D,13D,15D,16D |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSRRHDPHVZAHH-LWXKFBBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.